2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide
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Overview
Description
2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxy-2-methylquinoline with pyridine-3-carboxylic acid, followed by amide formation. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Nur77 receptor, a nuclear receptor involved in the regulation of apoptosis and cell proliferation. By modulating the activity of this receptor, the compound can induce apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate: Shares a similar quinoline core structure but differs in functional groups.
Indole derivatives: Possess a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
What sets 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with the Nur77 receptor and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(8-methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-5-6-12-11(7-8-14(22-2)16(12)20-10)15-13(17(18)21)4-3-9-19-15/h3-9H,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBHQBZZSXHJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=C(C=CC=N3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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